molecular formula C16H15FN2O2 B11837961 3-Amino-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one

3-Amino-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one

Cat. No.: B11837961
M. Wt: 286.30 g/mol
InChI Key: XKWPSGICQZPRNH-UHFFFAOYSA-N
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Description

3-Amino-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, a fluorophenyl group, and a methoxyphenyl group attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired azetidinone ring.

    Introduction of Substituents: The fluorophenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions. These reactions often require the use of appropriate reagents and catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Amino-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs. Its unique structure may contribute to the development of new therapeutic agents.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: Researchers investigate the compound’s interactions with biological molecules to understand its potential effects on biological systems.

    Industrial Applications: The compound may be used in the synthesis of specialty chemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-phenyl-1-(4-methoxyphenyl)azetidin-2-one: Lacks the fluorine substituent, which may affect its chemical properties and biological activity.

    3-Amino-4-(2-chlorophenyl)-1-(4-methoxyphenyl)azetidin-2-one: Contains a chlorine substituent instead of fluorine, which can influence its reactivity and interactions.

    3-Amino-4-(2-bromophenyl)-1-(4-methoxyphenyl)azetidin-2-one: Similar structure with a bromine substituent, leading to different chemical and biological properties.

Uniqueness

The presence of the fluorine substituent in 3-Amino-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one imparts unique properties, such as increased lipophilicity and altered electronic effects. These characteristics can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C16H15FN2O2

Molecular Weight

286.30 g/mol

IUPAC Name

3-amino-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C16H15FN2O2/c1-21-11-8-6-10(7-9-11)19-15(14(18)16(19)20)12-4-2-3-5-13(12)17/h2-9,14-15H,18H2,1H3

InChI Key

XKWPSGICQZPRNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3F

Origin of Product

United States

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